
2-(2-Chloro-2-nitroethenyl)phenol
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Overview
Description
2-(2-Chloro-2-nitroethenyl)phenol is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 2-chloro-2-nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2-nitroethenyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a chloronitroethene compound. One common method involves the reaction of 2-chloronitroethene with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates a halide ion to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-2-nitroethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
The search results provided information about the applications of Phenol, 4-chloro-2-(2-nitroethenyl)-, not 2-(2-Chloro-2-nitroethenyl)phenol. These two chemicals are different and have different properties. Therefore, the information below is about Phenol, 4-chloro-2-(2-nitroethenyl)-.
Scientific Research Applications
Phenol, 4-chloro-2-(2-nitroethenyl)- has applications in scientific research, including uses as a starting material for synthesizing complex organic molecules, investigation into its biological activity and interactions with biomolecules, exploration of its therapeutic properties, and utilization in the production of dyes, pigments, and other industrial chemicals.
Chemical Reactions
Phenol, 4-chloro-2-(2-nitroethenyl)- can undergo oxidation, reduction, and substitution reactions.
- Oxidation The nitroethenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.
- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride. The products of reduction are amino derivatives.
- Substitution The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles such as sodium methoxide or sodium ethoxide can be used for these reactions, leading to compounds with different functional groups replacing the chlorine atom.
Phenol, 4-chloro-2-(2-nitroethenyl)- exhibits biological activities, particularly antimicrobial and anticancer properties. The biological effects of the compound can be attributed to several mechanisms:
- Covalent Bond Formation The nitroethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.
- Oxidative Stress Induction The nitroethenyl group may undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells.
- Interaction with Biomolecules The compound's structural features suggest reactivity with various biomolecules, influencing their function and stability.
Antimicrobial Activity
Research indicates that Phenol, 4-chloro-2-(2-nitroethenyl)- exhibits antimicrobial properties against various bacterial strains.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Phenol, 4-chloro-2-(2-nitroethenyl)- | E. coli | 32 |
Phenol, 4-chloro-2-(2-nitroethenyl)- | S. aureus | 16 |
MIC, minimum inhibitory concentration
Cytotoxicity Studies
Cytotoxicity assays performed on human cancer cell lines have demonstrated selective cytotoxic effects.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 18 |
IC50, the half maximal inhibitory concentration
Case Study: Inhibition of Cancer Cell Proliferation
A study identified Phenol, 4-chloro-2-(2-nitroethenyl)- as a potent inhibitor of the proliferation of multicellular spheroids derived from human cancer cell lines, with an IC50 value of approximately 15 µM against HeLa cells.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-2-nitroethenyl)phenol involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, facilitating the attack of nucleophiles on the aromatic ring.
Electrophilic Substitution: The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, enhancing its reactivity towards electrophiles.
Comparison with Similar Compounds
2-(2-Chloro-2-nitroethenyl)phenol can be compared with other similar compounds, such as:
2-Chlorophenol: Similar in structure but lacks the nitro group, resulting in different reactivity and applications.
2-Nitrophenol: Contains a nitro group but lacks the chloroethenyl substitution, leading to different chemical properties.
2,4-Dinitrophenol: Contains two nitro groups, making it more reactive in certain chemical reactions.
Properties
CAS No. |
117672-17-0 |
---|---|
Molecular Formula |
C8H6ClNO3 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
2-(2-chloro-2-nitroethenyl)phenol |
InChI |
InChI=1S/C8H6ClNO3/c9-8(10(12)13)5-6-3-1-2-4-7(6)11/h1-5,11H |
InChI Key |
VCUNFVMGWAUBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C([N+](=O)[O-])Cl)O |
Origin of Product |
United States |
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